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molecular formula C19H29NO3Si B504535 tert-butyl 6-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

tert-butyl 6-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Cat. No. B504535
M. Wt: 347.5g/mol
InChI Key: PHFPKZLHDGIVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507734B2

Procedure details

To a solution of 1 g 1-(tert-butoxycarbonyl)-6-(tert-butyldimethylsiloxy)indole in 15 mL anhydrous tetrahydrofuran at −78° C. under nitrogen is added tert-butyllithium (2.30 mL of a 1.5 M solution in pentane) over 3 min, and the reaction is stirred at ˜78° C. After 32 min, 0.66 mL trimethylborate are added in one portion, and the reaction is stirred at 0° C. After 2 h, 9 mL saturated aqueous ammonium chloride are added, the mixture diluted with 25 mL ether, and stirred at ambient temperature. The reaction is acidified with 4 mL of a solution made from 10% aqueous KHSO4 (60 mL) and concentrated H2SO4 (2 mL). After stirring for 15 min, the layers are separated and the organics are washed with water (15 mL) and brine (15 mL) successively, dried (Na2SO4), and the solvent is removed under reduced pressure to yield a partially solidified material. The material is washed with hot hexanes (5 mL) and filtered. The collected solid is washed with hexanes (2×5 mL) to give 635 mg (56%) of 1-(tert-butoxycarbonyl)-6-(tert-butyldimethylsiloxy)indole-2-boronic acid as a white powder.
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
4 mL
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
reactant
Reaction Step Six
Name
Quantity
2 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17][Si:18]([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19])[CH:15]=2)[CH:10]=[CH:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([Li])(C)(C)C.C[O:31][B:32](OC)[O:33]C.[Cl-].[NH4+].OS([O-])(=O)=O.[K+].OS(O)(=O)=O>O1CCCC1.CCCCC.CCOCC>[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17][Si:18]([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:19])[CH3:20])[CH:15]=2)[CH:10]=[C:9]1[B:32]([OH:33])[OH:31])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=CC2=CC=C(C=C12)O[Si](C)(C)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Three
Name
Quantity
0.66 mL
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
Quantity
9 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
solution
Quantity
4 mL
Type
reactant
Smiles
Step Six
Name
Quantity
60 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Step Seven
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
the reaction is stirred at ˜78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction is stirred at 0° C
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at ambient temperature
STIRRING
Type
STIRRING
Details
After stirring for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
the organics are washed with water (15 mL) and brine (15 mL) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a partially solidified material
WASH
Type
WASH
Details
The material is washed with hot hexanes (5 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solid is washed with hexanes (2×5 mL)

Outcomes

Product
Details
Reaction Time
32 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(=CC2=CC=C(C=C12)O[Si](C)(C)C(C)(C)C)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 635 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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